methyl 3,5-di-O-caffeoyl quinate

Description

Hepatoprotective Mechanisms

In vitro studies demonstrate its ability to protect Hep G2 cells from tacrine-induced oxidative stress, with EC₅₀ values comparable to silybin (82.4 ± 4.1 μM). Proposed mechanisms include:

Antiviral and Anti-Adipogenic Effects

Structural Insights

The methyl ester group enhances lipophilicity, potentially influencing bioavailability compared to non-esterified analogs. Comparative studies with 3,4-di-O-caffeoylquinic acid reveal positional-dependent bioactivity, underscoring the importance of regioselectivity in CQA research.

Propriétés

IUPAC Name |

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBNYMXKXIIGFX-IYVYCCGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

3,5-Di-O-caffeoylquinic acid methyl ester exhibits potent inhibitory activities against the formation of advanced glycation end products (AGEs) and shows cytotoxicity actions against human cervix carcinoma HeLa cells. It also exhibits antivirus activity against RSV.

Mode of Action

The compound interacts with its targets, inhibiting the formation of AGEs, exhibiting cytotoxicity against HeLa cells, and showing antivirus activity against RSV

Biochemical Pathways

It is known that the compound has a role in the pathway related to the formation of ages.

Pharmacokinetics

The compound’s predicted boiling point is 7543±600 °C and its predicted density is 156±01 g/cm3. The predicted pKa is 9.02±0.10, which may influence its absorption and distribution in the body.

Activité Biologique

Methyl 3,5-di-O-caffeoyl quinate (3,5-diCQM) is a polyphenolic compound derived from the esterification of caffeic acid and quinic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 518.48 g/mol. Its structure features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, which contributes to its unique bioactivity profile. The compound can be classified as a methyl ester and falls under several categories, including catechols and cinnamate esters .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological systems. For instance, in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods have shown that this compound effectively inhibits oxidative damage .

Anti-Inflammatory Effects

The compound also possesses anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This suggests its potential therapeutic application in conditions characterized by chronic inflammation .

Hepatoprotective Properties

This compound has been identified as a hepatoprotective agent. Studies involving animal models have shown that it can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). The mechanism appears to involve the modulation of oxidative stress and enhancement of antioxidant enzyme activity in liver tissues .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound. It has been suggested that this compound may exert protective effects against neurodegenerative diseases by activating Nrf2 (nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant response . This activation leads to increased expression of antioxidant genes and protection against neuronal cell death.

The biological activities of this compound are mediated through several mechanisms:

- Activation of Signaling Pathways : The compound has been shown to activate the p38 MAPK pathway, which is involved in various cellular processes including inflammation and cell survival .

- Regulation of Enzyme Activity : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress .

- Influence on Melanogenesis : Interestingly, this compound has been found to stimulate melanin production in melanoma cells through upregulation of tyrosinase and related proteins, suggesting its potential role in skin-related therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Hamed et al., 2020 | Demonstrated significant antioxidant activity using DPPH assay; suggested potential for health benefits in oxidative stress-related diseases. |

| Bourgou et al., 2017 | Reported hepatoprotective effects in rat models; highlighted reduction in liver enzyme levels post-treatment with this compound. |

| Tsunoda et al., 2018 | Investigated neuroprotective effects; found activation of Nrf2 pathway leading to enhanced cellular defense mechanisms against neurotoxicity. |

Applications De Recherche Scientifique

Biological Activities

Methyl 3,5-di-O-caffeoyl quinate exhibits several significant biological activities:

- Antioxidant Properties : The compound acts as a potent antioxidant, which helps in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It has been shown to mitigate inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Hepatoprotective Activity : Research indicates that it may protect liver cells from damage, suggesting potential use in treating liver-related disorders .

Pharmacological Applications

- Diabetes Management :

- Cancer Research :

- Antiviral Activity :

Study on Hepatoprotective Effects

A study isolated this compound from Suaeda glauca and Dichrocephala bicolor, demonstrating its hepatoprotective properties through various assays that evaluated liver cell viability under oxidative stress conditions. The results indicated a significant reduction in cell death when treated with this compound compared to controls .

Molecular Dynamics Simulation

Further research utilized molecular dynamics simulations to explore the binding interactions between this compound and AKR1B1. The findings revealed that this compound maintained stable interactions within the active site of the enzyme over extended simulation periods, suggesting its viability as a competitive inhibitor in therapeutic applications for diabetes .

Analyse Des Réactions Chimiques

Reactions of Methyl 3,5-di-O-caffeoyl quinate

- Ester Hydrolysis this compound, being a methyl ester, can undergo hydrolysis to yield 3,5-di-O-caffeoyl quinic acid and methanol . This reaction can occur under basic or acidic conditions.

- Antioxidant Reactions this compound exhibits antioxidant properties due to its caffeoyl groups . These groups can scavenge free radicals, thereby preventing oxidative damage.

- Esterification this compound is formed through the esterification of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol .

Interaction Studies

Research on interaction studies reveals that this compound interacts with various biological targets, highlighting its therapeutic potential across multiple health domains.

Comparison with Similar Compounds

This compound shares structural similarities with other caffeoylquinic acids but is unique due to its specific arrangement of caffeoyl groups.

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Di-caffeoyl derivative | Antioxidant, anti-inflammatory |

| Chlorogenic Acid | Mono-caffeoyl derivative | Strong antioxidant |

| Caffeic Acid | Simple phenolic | Anti-inflammatory |

| Methyl 4-O-caffeoylquinate | Mono-caffeoyl derivative | Varies based on position |

The unique arrangement of caffeoyl groups in this compound contributes to its distinct bioactivity profile compared to these similar compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Isomerism and Bioactivity

The position of caffeoyl groups and the presence of methyl esterification critically influence bioactivity. Key analogs include:

- Methyl 3,4-di-O-caffeoyl quinate : Caffeoyl groups at 3- and 4-positions.

- Methyl 4,5-di-O-caffeoyl quinate : Caffeoyl groups at 4- and 5-positions.

- 3,5-di-O-caffeoyl quinic acid: Non-methylated counterpart of methyl 3,5-di-O-caffeoyl quinate.

Table 1: Antioxidant Activity of this compound and Analogs

| Compound | DPPH IC50 (µM) | Superoxide Scavenging IC50 (µM) | LDL Oxidation Inhibition (IC50, µM) |

|---|---|---|---|

| This compound | 10.4–18.2 | 12.0 | 1.8–2.3 |

| 3,5-di-O-caffeoyl quinic acid | 3.63 (µg/mL) | 6.7 | 2.1 |

| Methyl 3,4-di-O-caffeoyl quinate | 15.2 | 14.5 | 2.5 |

| Methyl 4,5-di-O-caffeoyl quinate | 17.8 | 16.8 | 2.8 |

| Chlorogenic acid (reference) | 25.0 | 20.0 | 5.0 |

Key Findings :

- This compound exhibits superior antioxidant activity compared to chlorogenic acid but is slightly less potent than its non-methylated analog, 3,5-di-O-caffeoyl quinic acid, in DPPH assays. This suggests that methylation may reduce radical scavenging efficiency, possibly due to steric hindrance .

- All diCQA derivatives outperform monophenolic antioxidants like caffeic acid and vitamins C/E, highlighting the importance of dual caffeoyl groups .

Pharmacological Activities

Antidiabetic Effects

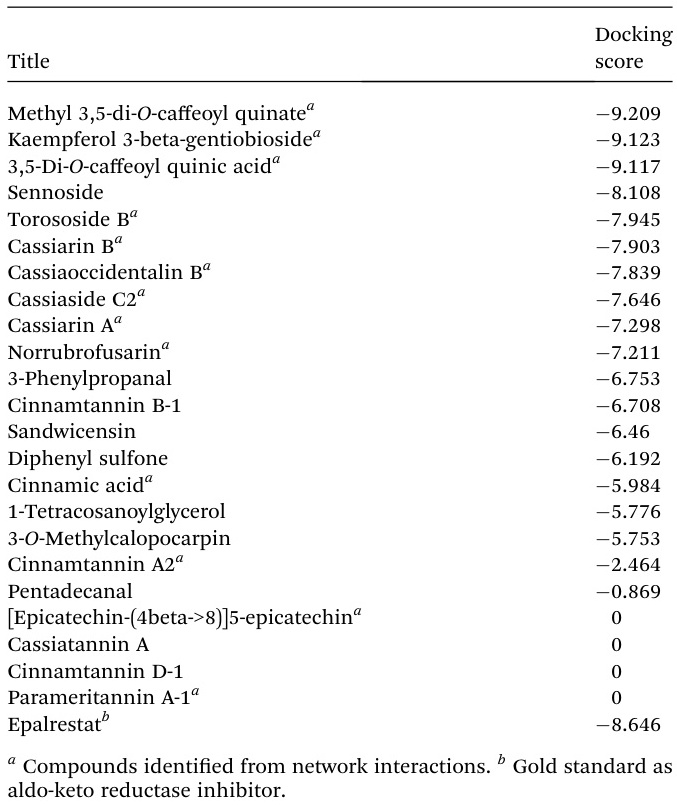

- Molecular Docking : this compound showed the highest docking score (−9.209) with aldose reductase (AKR1B1), a target in diabetic complications. It formed hydrogen bonds with Leu300, His100, and Asp43, along with π-π stacking with Trp217. In contrast, 3,5-di-O-caffeoyl quinic acid had a lower docking score (−8.5), indicating methylation enhances target binding .

Hepatoprotective Activity

- This compound reduced CCl4-induced liver injury in rats and protected hepatocytes by scavenging free radicals. Its activity was comparable to methyl 3,4- and 4,5-di-O-caffeoyl quinate but superior to quinic acid alone .

Antiviral Activity

Pharmacokinetic and Physicochemical Properties

- Its non-methylated analog, 3,5-di-O-caffeoyl quinic acid, also faces similar challenges .

Méthodes De Préparation

Solvent Extraction and Isolation

Crude plant extracts are prepared using polar solvents like methanol or ethanol. For example, dried Artemisia ludoviciana leaves are macerated in 80% methanol, filtered, and concentrated under reduced pressure. The resultant crude extract undergoes partitioning with ethyl acetate to enrich caffeoylquinic acid derivatives.

Chromatographic Purification

Column chromatography on silica gel or Sephadex LH-20 is employed for further purification. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradients (e.g., 30:70 to 50:50 v/v) resolves this compound from structurally similar compounds. Yields from natural sources are generally low (0.01–0.1% dry weight), necessitating large biomass quantities for industrial-scale production.

Chemical Synthesis via Esterification

Chemical synthesis offers higher yields and reproducibility compared to natural extraction. The most widely reported method involves esterification of 3,5-di-O-caffeoylquinic acid (isochlorogenic acid B) with methanol under acidic conditions.

Reaction Mechanism and Conditions

Isochlorogenic acid B undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

-

Dissolve isochlorogenic acid B (0.1 g, 0.19 mmol) in anhydrous methanol (5 mL).

-

Cool to −15°C and add SOCl₂ (0.03 mL, 0.38 mmol) dropwise.

-

Stir overnight at room temperature.

-

Quench with ice water, extract with ethyl acetate, and purify via HPLC (acetonitrile:H₂O = 3:7).

Characterization Data

Synthetic this compound is characterized using:

-

1H NMR (300 MHz, acetone-d₆): δ 7.57 (d, J = 12.0 Hz, H-7′), 7.52 (d, J = 12.0 Hz, H-7″), 7.15–6.99 (m, aromatic protons).

-

HRMS-ESI : m/z 559.1806 [M+H]⁺ (calcd. 559.1810 for C₂₈H₃₁O₁₂).

Enzymatic Synthesis Using Acyltransferases

Enzymatic methods leverage acyltransferases such as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) to regioselectively attach caffeoyl groups to quinic acid.

In Vitro Enzymatic Reaction

-

Substrate Preparation : Generate caffeoyl-CoA via 4-coumarate-CoA ligase (4CL)-mediated activation of caffeic acid.

-

Enzymatic Esterification : Incubate caffeoyl-CoA (2 mM) with quinic acid (5 mM) and recombinant HQT (0.5 mg/mL) in Tris-HCl buffer (pH 7.5) at 30°C for 12 h.

-

Purification : Separate products using Amberlite XAD-2 resin and HPLC.

Yield : 40–60% (enzymatic methods often require optimization for industrial scalability).

Biosynthetic Pathways in Engineered Microorganisms

Recent advances in metabolic engineering enable de novo biosynthesis in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Pathway Design

-

Shikimate Pathway : Engineer strains to overproduce shikimic acid, a precursor to quinic acid.

-

Phenylpropanoid Pathway : Introduce genes for phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4CL to produce caffeoyl-CoA.

-

Esterification Module : Express HQT or hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) for caffeoyl transfer to quinic acid.

Yield : 0.5–1.2 g/L in optimized E. coli systems.

Comparative Analysis of Preparation Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Natural Extraction | 0.01–0.1% | Eco-friendly, no synthetic byproducts | Low yield, resource-intensive |

| Chemical Synthesis | 50–70% | High reproducibility, scalable | Harsh conditions (SOCl₂), purification challenges |

| Enzymatic Synthesis | 40–60% | Regioselective, mild conditions | Enzyme cost, substrate availability |

| Microbial Biosynthesis | 0.5–1.2 g/L | Sustainable, tunable via metabolic engineering | Complex pathway optimization required |

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and quantifying methyl 3,5-di-O-caffeoyl quinate in plant extracts?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is widely used for structural confirmation. For quantification, UV-Vis spectrophotometry at 320 nm (absorbance maxima for caffeoyl derivatives) is effective. Validation should include calibration curves with reference standards (e.g., purity >98%) and spike-and-recovery experiments to account for matrix effects .

Q. Which plant species are known to produce this compound, and what extraction protocols are recommended?

- Answer : The compound has been isolated from Dipsacus asper, Erigeron annuus, Salicornia herbacea, and Gelasia latifolia. Optimal extraction involves maceration or sonication in methanol or ethanol (70–80% v/v) at 50–60°C for 2–3 hours, followed by partition with ethyl acetate. Column chromatography with silica gel or Sephadex LH-20 is recommended for purification .

Q. What are the documented biological activities of this compound?

- Answer : Key activities include:

- Antioxidant : Scavenges free radicals (e.g., DPPH and ABTS assays) via its di-caffeoyl groups .

- Anti-melanogenic : Inhibits tyrosinase activity and downregulates MITF in B16F10 melanoma cells .

- Hepatoprotective : Reduces lipid peroxidation in hepatocyte models .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate this compound's interaction with therapeutic targets?

- Answer :

- Target Selection : Prioritize receptors implicated in its bioactivities (e.g., tyrosinase for melanogenesis, aldose reductase for diabetes).

- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.

- Validation : Compare docking scores (e.g., a score of −9.209 for this compound vs. −8.646 for epalrestat in aldose reductase inhibition) and validate via molecular dynamics simulations (≥100 ns) .

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy across studies?

- Answer : Discrepancies often arise from:

- Concentration Variability : Standardize doses using cell viability assays (e.g., MTT) to ensure non-toxic ranges.

- Model Systems : Compare outcomes in cell-free (e.g., ORAC assay) vs. cellular (e.g., H2O2-induced oxidative stress) models.

- Structural Analogues : Test related compounds (e.g., 3,4-di-O-caffeoylquinic acid methyl ester) to isolate structure-activity relationships .

Q. How can researchers optimize solubility and stability for in vivo studies of this compound?

- Answer :

- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% final concentration) or solubilize in 10% cyclodextrin.

- Stability : Store lyophilized powder at −20°C in desiccated conditions. For in vivo administration, use phosphate-buffered saline (pH 7.4) and assess degradation via HPLC over 24 hours .

Key Methodological Notes

- Contradiction Management : When comparing antioxidant data, normalize results to Trolox equivalents and report IC50 values with 95% confidence intervals .

- Ethnopharmacological Validation : For plant-derived samples, cross-reference with traditional uses (e.g., anti-diabetic applications in Cassia glauca) via network pharmacology approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.